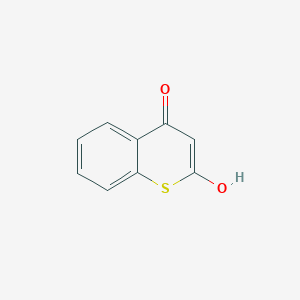

4-hydroxy-2H-thiochromen-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxythiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIDMAJZERBPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937503 | |

| Record name | 2-Hydroxy-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16854-67-4 | |

| Record name | 2H-1-Benzothiopyran-2-one, 4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016854674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-1-thiocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-hydroxy-2H-thiochromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-hydroxy-2H-thiochromen-2-one, a sulfur-containing analog of 4-hydroxycoumarin. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines established synthetic routes, detailed experimental protocols, and a thorough analysis of the compound's physicochemical and spectroscopic properties.

Synthesis of this compound

The synthesis of this compound, also known as 4-hydroxythiocoumarin, can be achieved through several methods. The most common approaches involve the condensation of a thiophenol derivative with a malonic acid equivalent. Two primary methods are detailed below.

Modified Pechmann Condensation

A widely employed method for the synthesis of 4-hydroxythiocoumarin is a modification of the Pechmann condensation. This approach involves the reaction of thiophenol with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) followed by cyclization induced by a strong acid catalyst such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) or polyphosphoric acid (PPA).[1] This method is often favored due to its efficiency.[1]

Traditional Method using Malonic Acid

The traditional synthesis route involves the reaction of thiophenol with malonic acid in the presence of phosphorus oxychloride (POCl₃) and a Lewis acid catalyst like aluminum chloride (AlCl₃).[2] While this method is effective, it can sometimes result in lower yields compared to the modified Pechmann condensation.[2]

Experimental Protocols

Synthesis via Modified Pechmann Condensation[1]

Step 1: Formation of 3-((phenyl)thio)propanoic acid

-

In a round-bottom flask, a mixture of thiophenol and Meldrum's acid is heated under solvent-free conditions.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to afford the intermediate, 3-((phenyl)thio)propanoic acid.

Step 2: Cyclization to this compound

-

To the crude intermediate from Step 1, Eaton's reagent or polyphosphoric acid is added.

-

The mixture is heated to induce cyclization.

-

After the reaction is complete (as monitored by TLC), the mixture is cooled and quenched with ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Characterization Data

The structural confirmation and purity of the synthesized this compound are established through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₆O₂S | |

| Molecular Weight | 178.21 g/mol | |

| Melting Point | 207-209 °C | [3] |

| Appearance | White to pale yellow solid | [4] |

Spectroscopic Data

3.2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV spectrum of this compound in ethanol exhibits two major absorption bands.

| λmax (nm) | Description | Reference |

| 232 | Intense absorption band | [5] |

| 320 | Intense absorption band | [5] |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1620 | C=O (carbonyl) stretching | [5] |

| 1580, 1550, 1520 | C=C (aromatic) stretching | [5] |

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of the molecule. The proton NMR spectrum reveals a characteristic singlet for the vinyl proton at C3 and signals for the aromatic protons.[5]

¹H NMR Spectral Data (Typical)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| 8.32 | m | Aromatic H | [5] |

| 7.83 - 7.63 | m | Aromatic H | [5] |

| 6.26 | s | H-3 | [5] |

3.2.4. Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic fragmentation pattern. A prominent feature is the loss of a carbon monoxide molecule (M-28), which often corresponds to the base peak.[6]

| m/z | Fragmentation | Reference |

| 178 | [M]⁺ | |

| 150 | [M-CO]⁺ | [6] |

Visualizations

Synthesis Pathway

The following diagram illustrates the general synthetic route to this compound from thiophenol and a malonic acid derivative.

References

- 1. aseestant.ceon.rs [aseestant.ceon.rs]

- 2. Thiocoumarins: From the Synthesis to the Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 4-hydroxy-1-thiocoumarin derivatives-1: an efficient synthesis of thioflocoumafen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Utility of 4-hydroxythiocoumarin in organic synthesis - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-hydroxy-2H-thiochromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic methodologies for producing 4-hydroxy-2H-thiochromen-2-one, a significant heterocyclic scaffold in medicinal chemistry. This document details the primary reaction mechanisms, provides structured quantitative data from cited literature, and outlines detailed experimental protocols for the key synthetic routes.

Core Synthetic Methodologies

The synthesis of this compound, also known as 4-hydroxythiocoumarin, is predominantly achieved through three primary routes, each with distinct mechanistic pathways and experimental considerations. These methods offer versatility in starting materials and reaction conditions, catering to various laboratory settings and substrate requirements.

One-Pot Synthesis from Thiophenol and Malonic Acid

This traditional approach involves the direct condensation of a substituted thiophenol with malonic acid in the presence of a dehydrating and activating agent, typically a mixture of phosphorus oxychloride (POCl₃) and zinc chloride (ZnCl₂). While historically significant, this method is often characterized by harsh reaction conditions and variable yields.

Mechanism: The reaction is believed to proceed through a mechanism analogous to the Pechmann condensation for coumarin synthesis. The process is initiated by the formation of a mixed anhydride of malonic acid, which then acylates the thiophenol to form an S-phenyl malonyl thioester intermediate. Subsequent intramolecular cyclization via a thio-Claisen type condensation, followed by enolization, yields the final this compound.

Two-Step Synthesis via Dithiophenyl Malonate

To circumvent the often low and inconsistent yields of the one-pot method, a two-step approach has been developed. This method provides a more controlled reaction pathway with generally higher overall yields.[1]

-

Formation of Dithiophenyl Malonate: Thiophenol is reacted with malonic acid in the presence of a coupling agent to form the dithiophenyl ester of malonic acid. This intermediate is typically stable and can be isolated and purified.

-

Intramolecular Cyclocondensation: The isolated dithiophenyl malonate undergoes an intramolecular cyclization, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to yield this compound.[1]

Mechanism: The key step in this synthesis is the AlCl₃-catalyzed intramolecular thio-Claisen condensation. The Lewis acid coordinates to one of the carbonyl groups of the dithiophenyl malonate, activating it towards nucleophilic attack. The sulfur atom of the other thioester moiety then attacks the activated carbonyl carbon, leading to the formation of a six-membered ring. Subsequent elimination of a thiophenol molecule and enolization of the resulting β-keto thioester affords the final product.

One-Pot Synthesis from 2-Mercaptoacetophenone

An alternative and often high-yielding one-pot synthesis utilizes 2-mercaptoacetophenone and a carbonyl source, such as diethyl carbonate.[2][3] This method involves a base-catalyzed acylation followed by an intramolecular cyclization.

Mechanism: The reaction is initiated by the deprotonation of the thiol group of 2-mercaptoacetophenone by a strong base, such as sodium hydride. The resulting thiolate then acts as a nucleophile, attacking the carbonyl carbon of diethyl carbonate to form a thioester intermediate. Subsequent deprotonation of the α-carbon of the acetophenone moiety generates an enolate, which then undergoes an intramolecular nucleophilic attack on the thioester carbonyl, leading to the formation of the six-membered ring. Elimination of an ethoxide ion and subsequent enolization yields the this compound.

References

- 1. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A CONVENIENT ONE-POT SYNTHESIS OF 4-HYDROXYCOUMARIN, 4-HYDROXYTHIOCOUMARIN, AND 4-HYDROXYQUINOLIN-2(1H)-ONE | Semantic Scholar [semanticscholar.org]

Spectroscopic Analysis of 4-Hydroxy-2H-thiochromen-2-one Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-hydroxy-2H-thiochromen-2-one derivatives, a class of sulfur-containing heterocyclic compounds of interest in medicinal chemistry. This document details the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—used to elucidate the structure and properties of these molecules. Due to the relative scarcity of published data on this compound compared to its oxygen analogue, 4-hydroxycoumarin, this guide synthesizes available information and draws informed comparisons with the more extensively studied oxygenated counterparts.

Core Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework.

Table 1: Summary of Spectroscopic Data for this compound Derivatives

| Spectroscopic Technique | Key Observables and Expected Ranges |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), vinyl proton (if present), hydroxyl proton (broad singlet, variable δ), and signals from substituent groups. |

| ¹³C NMR | Carbonyl carbon (C=O) (δ ~160-180 ppm), thiocarbonyl carbon (C=S) (if present, δ >190 ppm), aromatic and vinylic carbons (δ ~100-160 ppm). |

| IR Spectroscopy | O-H stretching (broad, ~3400 cm⁻¹), C=O stretching (strong, ~1650-1700 cm⁻¹), C=S stretching (~1025-1225 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹). |

| UV-Vis Spectroscopy | Absorption maxima (λmax) typically in the range of 280-380 nm, influenced by substitution and solvent polarity. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight, and characteristic fragmentation patterns. |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate spectroscopic analysis. The following sections outline generalized procedures for the synthesis and characterization of this compound derivatives.

General Synthesis of this compound Derivatives

A common route to this compound involves the cyclization of appropriate precursors. One potential synthetic pathway is the reaction of a substituted thiophenol with a malonic acid derivative, followed by intramolecular cyclization. Modifications to this general procedure can be used to introduce various substituents on the aromatic ring.

Spectroscopic Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: Record ¹H NMR and ¹³C NMR spectra. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to establish connectivity.

2.2.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Samples can be prepared as KBr pellets, thin films, or solutions in a suitable solvent (e.g., chloroform).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

2.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) with a concentration that gives an absorbance reading in the optimal range (0.2-1.0 AU).

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm to determine the absorption maxima (λmax).

2.2.4. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). High-Resolution Mass Spectrometry (HRMS) is used for accurate mass determination.

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent for GC-MS or a solvent compatible with the mobile phase for LC-MS.

-

Data Acquisition: Acquire the mass spectrum, ensuring the detection of the molecular ion and observation of the fragmentation pattern. The main fragmentation of 4-hydroxythiocoumarin has been reported to involve the ejection of carbon monoxide.[1]

Visualizing Experimental and Biological Pathways

Diagrams are provided below to illustrate a typical experimental workflow for spectroscopic analysis and a potential biological signaling pathway influenced by thiochromene derivatives, given their known biological activities.[2]

Caption: General experimental workflow for the synthesis and spectroscopic analysis of this compound derivatives.

Thiochromene and thiochromane scaffolds have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[2] One of the key pathways implicated in cancer is the NF-κB signaling pathway, which is a known target for many therapeutic agents. While direct evidence for this compound derivatives is limited, the broader class of coumarins and their analogues have been shown to modulate this pathway.

Caption: A potential mechanism of action for a this compound derivative via inhibition of the NF-κB signaling pathway.

Conclusion

The spectroscopic analysis of this compound derivatives is a critical component of their development as potential therapeutic agents. This guide provides a foundational understanding of the key spectroscopic techniques, experimental protocols, and data interpretation involved in the characterization of this important class of molecules. While more research is needed to fully delineate the spectroscopic properties and biological activities of these specific thio-compounds, the information presented here, in conjunction with data from their well-studied oxygen analogues, offers a robust framework for researchers in the field.

References

Spectroscopic Analysis of 4-Hydroxy-2-oxo-2H-chromenes: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-hydroxy-2H-thiochromen-2-one. Due to the limited availability of specific spectral data for this compound in the public domain, this document utilizes data from its close structural analog, 4-hydroxycoumarin, as a reference. The principles and methodologies described herein are directly applicable to the structural elucidation of this compound and related heterocyclic compounds.

Introduction

This compound is a sulfur-containing heterocyclic compound of interest in medicinal chemistry and drug development. Its structure is analogous to the well-studied 4-hydroxycoumarin, a key pharmacophore in various anticoagulant drugs. NMR spectroscopy is an essential technique for the unambiguous structural characterization of such molecules, providing detailed information about the chemical environment of each atom. This guide presents a summary of the expected NMR spectral features and the experimental protocols for their acquisition.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-hydroxycoumarin, which serves as a predictive model for this compound. The substitution of the endocyclic oxygen with sulfur in the thiochromen-2-one is expected to induce shifts in the NMR signals, particularly for the carbons and protons in proximity to the heteroatom.

¹H NMR Spectral Data of 4-Hydroxycoumarin

The proton NMR spectrum of 4-hydroxycoumarin is characterized by signals in the aromatic region and a distinctive signal for the proton at the C-3 position. The chemical shift of the hydroxyl proton can be variable and is often not observed due to exchange with deuterated solvents.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 5.61 | Singlet | - |

| H-5 | 7.84 | Multiplet | 7.8 |

| H-6 | 7.66 | Multiplet | 7.8 |

| H-7 | 7.39 | Multiplet | - |

| H-8 | 7.36 | Multiplet | - |

Solvent: DMSO-d₆

¹³C NMR Spectral Data of 4-Hydroxycoumarin

The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C-2) and the carbon bearing the hydroxyl group (C-4) are typically observed at lower fields.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 162.0 |

| C-3 | 90.0 |

| C-4 | 165.0 |

| C-4a | 116.0 |

| C-5 | 124.0 |

| C-6 | 123.0 |

| C-7 | 131.0 |

| C-8 | 116.0 |

| C-8a | 152.0 |

Solvent: DMSO-d₆

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound.

3.1. Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key resonances of the analyte.

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample to ensure optimal resolution and lineshape.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as the zg30.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum using a pulse sequence like zgpg30.

-

Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (often several thousand) due to the lower natural abundance of the ¹³C isotope.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a small molecule using NMR spectroscopy.

Caption: Logical workflow for NMR-based structure elucidation.

This comprehensive guide provides the foundational knowledge for the NMR-based structural analysis of this compound, leveraging data from its close analog and outlining standard experimental and analytical procedures. For definitive structural confirmation of the target compound, obtaining experimental NMR data is essential.

Biological Activities of Novel 4-Hydroxy-2H-thiochromen-2-one Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel 4-hydroxy-2H-thiochromen-2-one analogues and their structurally related 4-hydroxycoumarin derivatives. This document summarizes key quantitative data, details experimental protocols for significant biological assays, and visualizes relevant pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

Antimicrobial Activity

Derivatives of this compound and 4-hydroxycoumarin have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] The nature of the substituents on the core structure plays a crucial role in determining the antimicrobial potency.[1]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound and 4-hydroxycoumarin analogues against different microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 4-hydroxy-chromene-2-one derivatives | |||

| 1 | S. aureus | 90 | [1] |

| 1 | C. albicans | 90 | [1] |

| 1 | E. coli | 190 | [1] |

| 3b | Various | 130-500 | [3] |

| 9c | Various | 31.25-62.5 | [3] |

| 9c | M. mucedo | 31.25 | [3] |

| 4-hydroxy-2-quinolone analogs | |||

| 3a | A. flavus | 70.97 ± 3.71 (IC50) | [4] |

| 3j | A. flavus | 1.05 (IC50) | [4] |

| Thiochromanone derivatives | |||

| 8 | B. subtilis | 32 | [5] |

| 8 | S. epidermidis | 32 | [5] |

| 8 | S. aureus | 32 | [5] |

| 8 | E. faecalis | 32 | [5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using a broth microdilution method as described in the literature.[6]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth. The concentration is typically adjusted to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth within the wells of a 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. A known antibiotic (e.g., streptomycin, cefalexin) can be used as a reference standard.[7]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

Antioxidant Activity

Several this compound and 4-hydroxycoumarin derivatives have been investigated for their antioxidant properties. These compounds can act as free radical scavengers and metal chelators, which is beneficial in combating oxidative stress-related diseases.[8][9] The presence of a 4-hydroxy group is often considered crucial for their antioxidant potential.[8]

Quantitative Antioxidant Data

The antioxidant activity of these compounds has been evaluated using various assays, including DPPH radical scavenging, hydroxyl radical scavenging, and lipid peroxidation inhibition.

| Compound ID | Assay | Activity | Reference |

| 4-hydroxycoumarin derivatives | |||

| 2b, 6b, 2c, 4c | Radical Scavenging | Highest Activity | [9] |

| 4c > 2c > 6b > 2b > BHT > 9c > Asc | DPPH Scavenging (after 30 min) | Order of Potency | [10] |

| 6b > 4c > 2b > 9c > BHT > 2c > 3c > Asc | DPPH Scavenging (prolonged) | Order of Potency | [10] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method to evaluate the free radical scavenging ability of compounds.[10]

Objective: To measure the capacity of a compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

-

Test compounds

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Spectrophotometer

-

96-well microtiter plates or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol to a specific concentration (e.g., 0.1 mM). The solution should have a deep violet color.

-

Preparation of Test Samples: Dissolve the test compounds in the same solvent as the DPPH solution to prepare a stock solution, from which serial dilutions are made.

-

Reaction Mixture: Add a specific volume of the DPPH solution to an equal volume of the test compound solution at different concentrations.

-

Control and Standard: A control sample contains the solvent instead of the test compound. A known antioxidant, such as ascorbic acid or BHT, is used as a positive control.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Value: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) is determined by plotting the scavenging activity against the compound concentration.

Anticancer Activity

Novel this compound and 4-hydroxycoumarin analogues have emerged as a promising class of compounds with potential anticancer properties.[11][12] Their mechanisms of action often involve the inhibition of key signaling pathways, such as NF-κB, and the induction of apoptosis in cancer cells.

Quantitative Anticancer Data

The anticancer activity of these compounds is typically evaluated by their ability to inhibit the proliferation of various cancer cell lines, with IC50 values indicating their potency.

| Compound | Cell Line | Activity (IC50) | Incubation Time | Reference |

| Bis-4-hydroxycoumarin | K-562 (chronic myeloid leukaemia) | 17.5 µM (NF-κB inhibition) | 8 h | [11] |

| Bis-4-hydroxycoumarin | JURKAT (acute T-cell leukaemia) | 19.0 µM (NF-κB inhibition) | 8 h | [11] |

| 4g (enamine derivative) | Agrobacterium tumefaciens induced tumors | 1.12 ± 0.02 mg/mL | - | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., K-562, JURKAT)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizations: Signaling Pathways and Workflows

NF-κB Signaling Pathway Inhibition

Several 4-hydroxycoumarin derivatives have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival and is often dysregulated in cancer.[11]

Caption: Inhibition of the NF-κB signaling pathway by this compound analogues.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the screening of novel compounds for their biological activities.

Caption: A generalized workflow for screening the biological activities of novel compounds.

References

- 1. Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Design of novel 4-hydroxy-chromene-2-one derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro antioxidant activity of selected 4-hydroxy-chromene-2-one derivatives-SAR, QSAR and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bis(4-hydroxy-2H-chromen-2-one): synthesis and effects on leukemic cell lines proliferation and NF-κB regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential of 4-Hydroxy-2H-thiochromen-2-one and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the antioxidant potential of 4-hydroxy-2H-thiochromen-2-one and the broader, well-studied class of 4-hydroxycoumarin derivatives. While direct experimental data on the antioxidant capacity of this compound is limited in the current literature, this guide synthesizes available information on its structural analogs to project its potential and guide future research. This document details the key mechanisms of antioxidant action, summarizes quantitative data from various in vitro assays, provides detailed experimental protocols for these assays, and visualizes critical pathways and workflows to support further investigation and drug development efforts in this promising class of compounds.

Introduction: The Promise of 4-Hydroxycoumarin Scaffolds in Antioxidant Therapy

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are therefore of significant therapeutic interest. The 4-hydroxycoumarin scaffold, a prominent heterocyclic core found in many natural and synthetic compounds, has emerged as a "privileged medicinal scaffold" due to its diverse biological activities.[1][2] Notably, the phenolic-like 4-hydroxy group imparts significant potential for modulating the equilibrium between free radicals and antioxidant species within biological systems.[2]

This guide focuses on the antioxidant properties of this class of compounds, with a specific interest in this compound, the sulfur analog of 4-hydroxy-2H-chromen-2-one (4-hydroxycoumarin). While research has extensively explored the antioxidant activities of oxygen-containing coumarins, the investigation into their thio-analogs is an emerging field. This document aims to bridge this gap by providing a thorough review of the established antioxidant potential of 4-hydroxycoumarin derivatives as a predictive framework for the thio-analog, alongside detailed methodologies to facilitate further research.

Mechanism of Antioxidant Action

The antioxidant activity of 4-hydroxycoumarin derivatives is primarily attributed to two key mechanisms:

-

Free Radical Scavenging: The 4-hydroxy group is crucial for the free radical scavenging activity of these compounds.[1] It can donate a hydrogen atom to neutralize highly reactive free radicals, such as the hydroxyl radical (•OH) and superoxide anion (O₂⁻), thereby interrupting the damaging chain reactions of oxidation.[1] The stability of the resulting coumarin radical is enhanced by the delocalization of the unpaired electron across the aromatic ring system.

-

Metal Chelation: Certain 4-hydroxycoumarin derivatives have demonstrated the ability to chelate transition metal ions, particularly ferrous ions (Fe²⁺).[1] By binding to these metal ions, the compounds prevent their participation in the Fenton reaction, a major source of hydroxyl radicals in biological systems. The presence of additional oxygen atoms in the side chains of these derivatives can enhance their chelating power.[1]

Below is a diagram illustrating the general antioxidant mechanisms of 4-hydroxycoumarin derivatives.

Caption: Antioxidant mechanisms of 4-hydroxycoumarin derivatives.

Quantitative Antioxidant Activity

The antioxidant potential of various 4-hydroxycoumarin derivatives has been quantified using a range of in vitro assays. The half-maximal inhibitory concentration (IC₅₀) or equivalent metrics are commonly used to express the efficacy of these compounds. A lower IC₅₀ value indicates a higher antioxidant activity. The following tables summarize the reported antioxidant activities of selected 4-hydroxycoumarin derivatives from various studies.

Table 1: DPPH Radical Scavenging Activity of 4-Hydroxycoumarin Derivatives

| Compound | IC₅₀ (µg/mL) | Reference |

| Derivative 6b | 5.14 | [1] |

| Derivative 2b | 6.2 | [1] |

| Ascorbic Acid (Standard) | 24.17 (at 30 min) | [1] |

| BHT (Standard) | 8.62 (at 30 min) | [1] |

Table 2: Ferrous Ion Chelating Ability of 4-Hydroxycoumarin Derivatives

| Compound | CE₅₀ (µg/mL) | Reference |

| Derivative 3c | 5.5 | [1] |

| Derivative 9c | 7.76 | [1] |

| Ascorbic Acid (Standard) | 76.31 | [1] |

| BHT (Standard) | 85.48 | [1] |

Table 3: Hydroxyl Radical Scavenging Activity of 4-Hydroxycoumarin Derivatives

| Compound | I₅₀ (µg/mL) | Reference |

| Derivative 2c | 4.9 | [2] |

| Derivative 4c | 6.97 | [2] |

Note: Direct comparison of values between different studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays commonly used to evaluate 4-hydroxycoumarin derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

Caption: Workflow for the DPPH radical scavenging assay.

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark container to prevent degradation.

-

Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., DMSO, methanol).

-

From the stock solutions, prepare a series of dilutions of the test compounds and the standard.

-

-

Assay:

-

In a microplate or cuvette, add a specific volume of the test compound or standard solution.

-

Add a specific volume of the DPPH solution to initiate the reaction.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

-

A blank containing the solvent and DPPH solution is also measured.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.

-

The IC₅₀ value is determined by plotting the scavenging activity against the concentration of the test compound/standard.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.

Caption: Workflow for the ABTS radical cation scavenging assay.

Procedure:

-

Reagent Preparation:

-

Generate the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare stock solutions and serial dilutions of the test compounds and a standard antioxidant as described for the DPPH assay.

-

-

Assay:

-

Add a small volume of the test compound or standard solution to a larger volume of the diluted ABTS•+ solution.

-

Mix and allow the reaction to proceed at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at approximately 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

-

The IC₅₀ value is determined from the dose-response curve.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Procedure:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

-

Prepare stock solutions and serial dilutions of the test compounds and a standard (e.g., FeSO₄·7H₂O).

-

-

Assay:

-

Add a small volume of the test compound or standard solution to a larger volume of the pre-warmed FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance of the blue-colored solution at approximately 593 nm.

-

-

Calculation:

-

A standard curve is generated by plotting the absorbance of the ferrous sulfate solutions against their concentrations.

-

The antioxidant capacity of the test compound is expressed as Fe²⁺ equivalents.

-

Future Directions and Conclusion

The existing body of research strongly supports the significant antioxidant potential of 4-hydroxycoumarin derivatives, which act through mechanisms of free radical scavenging and metal chelation. While this provides a strong foundation for inferring the potential of this compound, dedicated experimental investigation is crucial to confirm and quantify its specific antioxidant activities.

Future research should focus on:

-

Synthesis and Characterization: Development of efficient synthetic routes for this compound and its derivatives.

-

In Vitro Antioxidant Profiling: Comprehensive evaluation of the antioxidant activity of these thio-analogs using the assays detailed in this guide and others.

-

Cellular and In Vivo Studies: Investigation of the cytoprotective effects and in vivo efficacy of promising lead compounds in relevant models of oxidative stress-related diseases.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the structural features that govern the antioxidant potency of this class of thio-compounds.

References

Initial Antimicrobial Screening of 4-hydroxy-2H-thiochromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thiochromenone derivatives, structural analogues of the well-studied coumarins, represent a promising class of compounds with potential antimicrobial properties. This technical guide provides a comprehensive overview of the initial in vitro screening of 4-hydroxy-2H-thiochromen-2-one for its antimicrobial activity. Due to the limited availability of specific data for this exact compound, this guide leverages published data on the closely related 4-hydroxycoumarin derivatives to establish a framework for experimental design and to hypothesize potential mechanisms of action. Detailed experimental protocols for key antimicrobial susceptibility tests are provided, along with a structured presentation of representative data from analogous compounds. Furthermore, this guide includes visualizations of experimental workflows and a putative mechanism of action to aid in the conceptualization and execution of a robust screening program.

Introduction

The core structure of this compound, featuring a bicyclic aromatic system with a sulfur-containing heterocycle, presents a unique scaffold for potential antimicrobial drug discovery. Its oxygen-containing analogue, 4-hydroxycoumarin, and its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] These activities are often attributed to their ability to interact with various cellular targets. The substitution of the oxygen atom with sulfur in the chromenone ring to form a thiochromenone can significantly alter the compound's electronic and lipophilic properties, potentially leading to enhanced or novel antimicrobial activities.

This guide outlines the fundamental steps for the initial antimicrobial evaluation of this compound, providing a roadmap for researchers to assess its potential as a lead compound for further development.

Data Presentation: Antimicrobial Activity of Analogous Compounds

Table 1: Antibacterial Activity of Selected 4-Hydroxycoumarin Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | 0.25 | 0.5 | >1000 | >1000 | [2] |

| 5,7-Dihydroxy-3-phenylcoumarin | 11 | 11 | - | - | [3] |

| 3b derivative | - | 15.63 | >1000 | - |

Table 2: Antifungal Activity of Selected 4-Hydroxycoumarin Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |

| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | 0.0625 | - | [2] |

Note: The data presented is for 4-hydroxycoumarin derivatives and should be considered as a reference for the potential activity of this compound.

Experimental Protocols

The following are detailed methodologies for the initial in vitro screening of this compound for its antimicrobial properties.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal strains

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.

-

-

Inoculum Preparation:

-

Culture the microbial strains overnight in their respective growth media.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

-

Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.

Materials:

-

Test compound (this compound)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal strains

-

Sterile cork borer or pipette tips

-

Sterile swabs

Procedure:

-

Preparation of Agar Plates: Prepare MHA plates and allow them to solidify under sterile conditions.

-

Inoculum Preparation: Prepare a standardized microbial inoculum as described for the broth microdilution method.

-

Inoculation of Plates: Using a sterile swab, evenly spread the standardized inoculum over the entire surface of the MHA plate to create a lawn of microbial growth.

-

Preparation of Wells: Use a sterile cork borer (e.g., 6 mm diameter) to create wells in the agar.

-

Application of Test Compound: Add a specific volume (e.g., 50-100 µL) of a known concentration of the this compound solution into each well. A solvent control should also be included.

-

Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the clear zone of no microbial growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for antimicrobial susceptibility testing.

Putative Mechanism of Action

Based on molecular docking studies of analogous 4-hydroxycoumarin derivatives and mechanistic studies of thiochromenones, a plausible mechanism of action for this compound involves the inhibition of key bacterial enzymes essential for DNA replication and repair, or disruption of cellular energy metabolism.[3][4][5][6][7]

Caption: Hypothetical antimicrobial mechanism of action.

Discussion and Future Directions

The initial screening of this compound is a critical first step in evaluating its potential as a novel antimicrobial agent. The experimental protocols outlined in this guide provide a standardized approach to obtaining reliable and reproducible preliminary data. While the antimicrobial data for 4-hydroxycoumarin derivatives is encouraging, it is imperative to generate specific MIC values for the thio-analogue against a diverse panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Future work should focus on:

-

Broad-spectrum screening: Testing against a wider range of clinical isolates, including multidrug-resistant strains.

-

Mechanism of action studies: Elucidating the precise molecular target(s) through techniques such as enzyme inhibition assays, macromolecular synthesis inhibition studies, and proteomics.

-

Structure-activity relationship (SAR) studies: Synthesizing and screening a library of this compound derivatives to identify key structural features that enhance antimicrobial potency and selectivity.

-

In vivo efficacy and toxicity studies: Evaluating the most promising compounds in animal models of infection and assessing their safety profiles.

References

- 1. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A thiochromenone antibiotic derived from the Pseudomonas quinolone signal selectively targets the Gram-negative pathogen Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeted potent antimicrobial benzochromene-based analogues: Synthesis, computational studies, and inhibitory effect against 14α-Demethylase and DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of 4-Hydroxy-2H-thiochromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-2H-thiochromen-2-one scaffold, a sulfur-containing analog of the well-known 4-hydroxycoumarin, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anticoagulant effects. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, detailed experimental protocols for their synthesis and evaluation, and insights into their potential mechanisms of action.

Core Structure and Biological Activities

The this compound core is characterized by a bicyclic system where a thiopyran ring is fused to a benzene ring. The presence of the sulfur atom in the heterocyclic ring significantly influences the molecule's electronic properties and biological activity compared to its oxygen counterpart, 4-hydroxycoumarin.[1][2] Key biological activities associated with this scaffold include:

-

Anticancer Activity: Thiochromenone derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis.[1][3]

-

Antimicrobial Activity: These compounds exhibit activity against a range of bacterial and fungal pathogens.[4][5]

-

Anticoagulant Activity: Similar to warfarin, a prominent 4-hydroxycoumarin derivative, some thiochromenone analogs have shown potential as anticoagulants.[6][7]

Structure-Activity Relationship (SAR) Insights

While comprehensive quantitative SAR data for a complete series of this compound derivatives is still emerging, studies on related thiochromenones, thiochromanones, and analogous 4-hydroxycoumarins provide valuable insights.

Substitutions on the Benzene Ring

Modifications on the benzene ring of the thiochromenone scaffold have a significant impact on biological activity.

-

Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as halogens or nitro groups, at various positions of the benzene ring has been shown to enhance the antimicrobial and anticancer activities of related compounds.[2]

-

Electron-donating groups: Conversely, the presence of electron-donating groups may modulate the activity, and their effect is often position-dependent.

Substitutions at the C3 Position

The C3 position of the this compound ring is a key site for derivatization, and substitutions at this position are critical for tuning the biological activity.

-

Aromatic and Heterocyclic Moieties: The introduction of various aromatic and heterocyclic rings at the C3 position has led to potent anticancer and antimicrobial agents. The nature of the substituent influences the compound's ability to interact with biological targets.

-

Linker Length and Flexibility: The length and flexibility of the linker connecting a substituent to the C3 position can also affect activity.

The Importance of the 4-Hydroxy Group

The 4-hydroxy group is a crucial feature for the biological activity of this class of compounds. It can participate in hydrogen bonding with target enzymes and receptors. Furthermore, it exists in tautomeric equilibrium with the 4-oxo form, which can influence its reactivity and binding properties.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for some this compound derivatives and their closely related analogs.

Table 1: Anticancer Activity of Bis(4-hydroxy-2H-chromen-2-one) Derivatives [8]

| Compound | Cell Line | IC50 (µM) |

| 3,3'-[3-(2-hydroxyphenyl)-3-oxopropane-1,1-diyl]bis(4-hydroxy-2H-chromen-2-one) | K-562 (chronic myeloid leukaemia) | 17.5 |

| 3,3'-[3-(2-hydroxyphenyl)-3-oxopropane-1,1-diyl]bis(4-hydroxy-2H-chromen-2-one) | JURKAT (acute T-cell leukaemia) | 19.0 |

Table 2: Antimicrobial Activity of 4-Hydroxy-2H-chromen-2-one Derivatives [4]

| Compound | Microorganism | MIC (mg/mL) |

| Compound 1 | Staphylococcus aureus | 0.13 |

| Compound 6b | Staphylococcus aureus | 0.13 |

| Compound 13b | Candida albicans | - |

Note: The original document for Table 2 mentions an inhibition zone of 30-37 mm at 150 µg/mL for compound 13b against C. albicans, but not a specific MIC value.

Experimental Protocols

General Synthesis of this compound

A common synthetic route to the this compound scaffold involves the condensation of a thiophenol derivative with a malonic acid derivative, followed by cyclization.[9][10]

One-Pot Synthesis of Thiochromones from 3-(Arylthiol)propanoic Acids: [9]

-

Preparation of 3-(Arylthiol)propanoic Acids:

-

Charge a flask with aqueous NaOH and Na2CO3.

-

Add the desired arylthiol as a solution in ethanol, followed by the addition of 3-chloropropanoic acid in water.

-

After the reaction is complete, evaporate the ethanol, acidify the aqueous phase with concentrated HCl, and extract the product with dichloromethane.

-

Purify the crude product by flash column chromatography to obtain the 3-(arylthio)propanoic acid.[9]

-

-

Cyclization to Thiochromone:

-

Dissolve the 3-(arylthiol)propanoic acid in a suitable solvent like dichloromethane.

-

Add a dehydrating agent such as polyphosphoric acid (PPA).

-

Heat the reaction mixture to facilitate cyclization.

-

Purify the resulting thiochromone derivative using column chromatography.[9]

-

Anticancer Activity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours.[3]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.[3]

Antimicrobial Activity Evaluation (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are attributed to their interaction with various cellular targets and modulation of key signaling pathways.

Induction of Apoptosis

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Thiochromenone derivatives may induce apoptosis through the intrinsic or extrinsic pathways, involving the activation of caspases and regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Caption: Intrinsic pathway of apoptosis potentially modulated by this compound derivatives.

Inhibition of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer. Some coumarin derivatives have been shown to inhibit NF-κB activation, suggesting a similar mechanism for their thio-analogs.[8]

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: General experimental workflow for SAR studies of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily from related thiochromenones and 4-hydroxycoumarins, highlight the importance of substitutions on the benzene ring and at the C3 position for modulating biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of this compound derivatives to establish a more detailed and quantitative SAR. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development as effective drugs for the treatment of cancer, infectious diseases, and thromboembolic disorders. The exploration of this versatile scaffold holds significant promise for the discovery of new and improved therapeutic agents.

References

- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 2. ajpamc.com [ajpamc.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Bis(4-hydroxy-2H-chromen-2-one): synthesis and effects on leukemic cell lines proliferation and NF-κB regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to the Discovery of Novel Bioactive Thiochromenone Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a diverse array of chemical scaffolds. Among these, the thiochromenone core has emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the discovery of new bioactive thiochromenone scaffolds, focusing on their synthesis, diverse biological applications, and the crucial structure-activity relationships that govern their potency and selectivity.

Introduction to Thiochromenone Scaffolds

Thiochromenones, sulfur-containing heterocyclic compounds, are structural analogues of the well-known chromones.[1] The presence of a sulfur atom in the heterocyclic ring significantly influences the molecule's electronic distribution and lipophilicity, often leading to enhanced pharmacological properties and the ability to interact with a wide range of biological targets.[2] This versatility makes thiochromenone derivatives promising candidates for the development of new drugs against a variety of diseases, including cancer, infectious diseases, and inflammatory conditions.[3][4]

Synthetic Strategies for Thiochromenone Scaffolds

The synthesis of thiochromenone derivatives is a critical aspect of their development as bioactive agents. Various synthetic methodologies have been developed to construct the core thiochromenone ring and to introduce diverse substituents, allowing for the fine-tuning of their biological activity.

General Synthetic Workflow:

A common approach to synthesizing thiochromenone scaffolds involves the cyclization of a thiol-containing precursor. The following diagram illustrates a generalized workflow.

Caption: Generalized synthetic workflow for thiochromenone core synthesis.

Experimental Protocols:

-

One-Pot Synthesis of Thiochromen-4-ones: A notable method involves the one-pot synthesis from 3-(arylthio)propanoic acids.[5]

-

General Procedure: To a solution of the appropriate 3-(arylthio)propanoic acid (1.0 mmol) in a suitable solvent, a dehydrating agent (e.g., polyphosphoric acid) is added. The mixture is heated to a specific temperature (e.g., 80-120 °C) for a designated time (e.g., 2-4 hours). After completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed, and purified by column chromatography to yield the desired thiochromen-4-one.[5]

-

-

Radical-Triggered Cyclization: Visible light-mediated protocols have been developed for the construction of 3-sulfenylthiochromenones through a radical annulation of ortho-thioaryl ynones.[6]

Biological Activities of Thiochromenone Scaffolds

Thiochromenone derivatives have demonstrated a remarkable range of biological activities, making them attractive scaffolds for drug discovery programs.

Several thiochromenone derivatives exhibit potent anticancer properties by inhibiting tumor cell proliferation, inducing apoptosis, and preventing metastasis.[2][7]

Signaling Pathway Inhibition:

A key mechanism of action for some anticancer thiochromenones involves the inhibition of critical enzymes in cancer progression, such as topoisomerase II (Topo II).

Caption: Inhibition of Topoisomerase II by thiochromenone derivatives.

Quantitative Data on Anticancer Activity:

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Dispiro-indeno pyrrolidine/pyrrolothiazole–thiochroman hybrids | CCRF-CEM, HT29, MCF7 | >50% inhibition at 50 µM | [2] |

| Chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazole derivatives | OVCAR-4 (Ovarian) | LC₅₀ = 29.5 | [8] |

| SR (Leukemia) | GI₅₀ = 0.676 | [8] | |

| A498 (Renal) | GI₅₀ = 0.528 | [8] | |

| BT-549 (Breast) | GI₅₀ = 0.666 | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the thiochromenone derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Thiochromenone scaffolds have shown significant promise as antimicrobial agents, with activity against a broad spectrum of bacteria (Gram-positive and Gram-negative) and fungi.[2][7]

Mechanism of Action:

The antimicrobial mechanism of action can involve the disruption of microbial enzymes. For instance, some derivatives show favorable binding affinity to dihydropteroate synthase, an essential enzyme in folate synthesis in bacteria.[2]

Quantitative Data on Antimicrobial Activity:

| Compound Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Pyrazolothiochromene derivative | B. subtilis, S. aureus, E. coli, P. aeruginosa | Inhibition zone: 14–24 mm | [2] |

| Thiochromeno-[3,4-d]-pyrimidine (15b) | S. aureus MTCC 96 | 3.9 | [2] |

| S. aureus MLS16 MTCC 2940 | 3.9 | [2] | |

| B. subtilis MTCC 121 | 7.8 | [2] | |

| Thieno[3,4-c]chromene derivative (Compound 4) | Bacteria | 32-64 | [9] |

| Yeasts | 16-64 | [9] | |

| Thieno[3,4-c]chromene derivative (Compound 6) | Bacteria | 32-64 | [9] |

| Yeasts | 16-64 | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: A standardized suspension of the microbial strain is prepared.

-

Serial Dilution: The thiochromenone compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Beyond anticancer and antimicrobial effects, thiochromenone derivatives have been investigated for a range of other therapeutic applications:

-

Anti-inflammatory Activity: Some derivatives have shown the ability to suppress the production of nitric oxide (NO), a key inflammatory mediator.[10][11]

-

Enzyme Inhibition: Thiochromenone derivatives have been identified as inhibitors of various enzymes, including human monoamine oxidases (hMAOs), tyrosinase, and phosphodiesterase.[5][12]

-

Antiparasitic Activity: Certain thiochromenone derivatives have demonstrated activity against parasites like Leishmania.[1]

-

Antiviral Activity: The broader class of thiochromenes has been explored for anti-HIV potential.[13]

-

Antiestrogenic Activity: Thiochroman derivatives have been developed as pure antiestrogens with the ability to downregulate the estrogen receptor.[14]

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiochromenone scaffolds. SAR studies reveal how different substituents on the thiochromenone core influence potency and selectivity.[3]

Key SAR Insights:

-

Substituents on the Aromatic Ring: Electron-withdrawing groups at the 6th position can be crucial for optimizing antifungal, antibacterial, and anti-leishmanial properties.[7]

-

Modifications at the 3rd Position: Selective side-chain substitutions at the 3rd position are important for enhancing antibacterial and anti-mycobacterial activities. An -OH group at this position is often beneficial.[7]

-

Sulfur Oxidation: The oxidation state of the sulfur atom can significantly impact biological activity.[3]

-

Hybrid Molecules: Hybridizing the thiochromenone scaffold with other heterocyclic rings (e.g., pyrazole, pyrimidine) can enhance antimicrobial activity.[2]

Logical Relationship in SAR-Guided Drug Design:

Caption: The role of SAR in the drug discovery process.

Conclusion and Future Perspectives

Thiochromenone scaffolds represent a highly versatile and promising platform for the discovery of new bioactive compounds. Their diverse pharmacological activities, coupled with the potential for synthetic modification, make them a focal point for ongoing research in medicinal chemistry. Future efforts will likely concentrate on the synthesis of novel derivatives with improved potency and selectivity, elucidation of their mechanisms of action, and advancement of the most promising candidates into preclinical and clinical development. The continued exploration of this remarkable scaffold holds significant potential for addressing unmet medical needs across a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure-activity relationship (SAR) insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 8. Synthesis, structural characterization and antitumor activity of new chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazole derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 9. Synthesis, Characterization, Antimicrobial and Antioxidant Activities of The Homocyclotrimer Of 4-Oxo-4h-Thieno[3,4-C]Chromene-3-Diazonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme Inhibitory Activities of Extracts and Carpachromene from the Stem of Ficus benghalensis - PMC [pmc.ncbi.nlm.nih.gov]